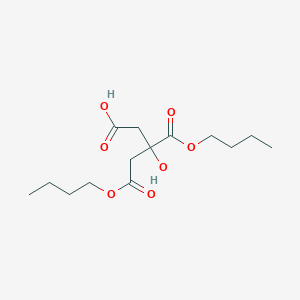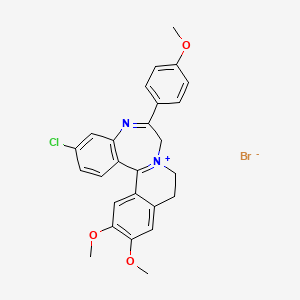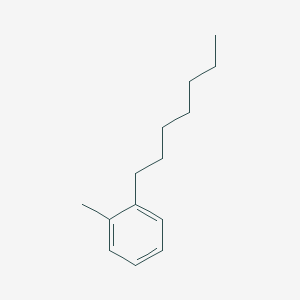
Propan-2-yl (3,5-dichloro-4-propoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl (3,5-dichloro-4-propoxyphenyl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamate group attached to a phenyl ring substituted with dichloro and propoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (3,5-dichloro-4-propoxyphenyl)carbamate typically involves the reaction of 3,5-dichloro-4-propoxyphenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl (3,5-dichloro-4-propoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amine derivatives.
Substitution: The dichloro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine-containing compounds.
Applications De Recherche Scientifique
Propan-2-yl (3,5-dichloro-4-propoxyphenyl)carbamate has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of Propan-2-yl (3,5-dichloro-4-propoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dichloro and propoxy groups may enhance the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propan-2-yl (3,5-dichloro-4-methoxyphenyl)carbamate
- Propan-2-yl (3,5-dichloro-4-ethoxyphenyl)carbamate
- Propan-2-yl (3,5-dichloro-4-butoxyphenyl)carbamate
Uniqueness
Propan-2-yl (3,5-dichloro-4-propoxyphenyl)carbamate is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the phenyl ring also contributes to its distinct properties compared to other similar compounds.
Propriétés
Numéro CAS |
84970-69-4 |
|---|---|
Formule moléculaire |
C13H17Cl2NO3 |
Poids moléculaire |
306.18 g/mol |
Nom IUPAC |
propan-2-yl N-(3,5-dichloro-4-propoxyphenyl)carbamate |
InChI |
InChI=1S/C13H17Cl2NO3/c1-4-5-18-12-10(14)6-9(7-11(12)15)16-13(17)19-8(2)3/h6-8H,4-5H2,1-3H3,(H,16,17) |
Clé InChI |
MQZNPTADZQUIJX-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C=C1Cl)NC(=O)OC(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate](/img/structure/B14408998.png)
![11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14409002.png)
![5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14409004.png)

![4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoic acid](/img/structure/B14409013.png)
![Tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B14409017.png)

![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14409026.png)



![2-Phenylpyrido[3,4-b]pyrazine](/img/structure/B14409052.png)


